molecular formula C43H83NO4 B12714814 (Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 167078-20-8

(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid

Cat. No.: B12714814
CAS No.: 167078-20-8
M. Wt: 678.1 g/mol
InChI Key: WMZRSTFCRPCCQD-MEILSSRFSA-N
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Description

2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with (9Z)-9-octadecen-1-amine is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid with octadecyl alcohol and subsequent polymerization with 2-propenoic acid. The compound is further modified by reacting with (9Z)-9-octadecen-1-amine, which imparts additional functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, 2-methyl-, octadecyl ester involves the esterification of 2-propenoic acid with octadecyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The resulting ester is then polymerized with 2-propenoic acid using a free radical initiator like azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and polymerization processes. The esterification is performed in large reactors with efficient mixing and temperature control to ensure uniformity. The polymerization step is carried out in polymerization reactors where the monomers are continuously fed, and the polymer is formed and collected. The final step involves the reaction with (9Z)-9-octadecen-1-amine, which is typically done in a batch reactor under controlled conditions to achieve the desired functionalization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites introduced by (9Z)-9-octadecen-1-amine.

    Reduction: Reduction reactions can occur at the ester and amine functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the ester and amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms with alcohol or amine groups.

    Substitution: Substituted products with new functional groups replacing the original ester or amine groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced polymers and materials with specific properties.

    Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.

    Medicine: Investigated for its potential use in creating drug delivery systems and medical implants.

    Industry: Utilized in the production of coatings, adhesives, and specialty chemicals due to its unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to form stable polymers with specific functional groups. The ester and amine groups allow for interactions with various molecular targets, enabling the compound to be used in diverse applications. The polymerization process creates a network of molecules that can interact with biological systems, making it useful in medical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, octadecyl ester
  • 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with hexadecyl 2-propenoate
  • 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-methyl-2-propenenitrile

Uniqueness

What sets 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with (9Z)-9-octadecen-1-amine apart is its functionalization with (9Z)-9-octadecen-1-amine, which imparts unique properties such as enhanced biocompatibility and specific interactions with biological molecules. This makes it particularly valuable in medical and biological research applications.

Properties

CAS No.

167078-20-8

Molecular Formula

C43H83NO4

Molecular Weight

678.1 g/mol

IUPAC Name

(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C22H42O2.C18H37N.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3(4)5/h2,4-20H2,1,3H3;9-10H,2-8,11-19H2,1H3;2H,1H2,(H,4,5)/b;10-9-;

InChI Key

WMZRSTFCRPCCQD-MEILSSRFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCC/C=C\CCCCCCCCN.C=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCC=CCCCCCCCCN.C=CC(=O)O

Related CAS

167078-20-8

Origin of Product

United States

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